(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine
Description
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine is a secondary amine featuring a 2-butoxyphenyl group attached to a methanamine backbone, with the nitrogen atom further substituted by a 4-methoxybenzyl moiety. This structure combines lipophilic (butoxy and methoxy groups) and aromatic elements, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-13-22-19-8-6-5-7-17(19)15-20-14-16-9-11-18(21-2)12-10-16/h5-12,20H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGRSMJWXRKSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Substituted Benzaldehydes with Amines
This is a widely employed method for synthesizing benzylamine derivatives, involving the condensation of a substituted benzaldehyde with an amine followed by reduction of the resulting imine intermediate.
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- Mix 2-butoxybenzaldehyde (or equivalent substituted benzaldehyde) with 4-methoxybenzylamine in a suitable solvent such as methanol.
- Add a catalytic amount of a transition metal catalyst (e.g., palladium nanoparticles or a suitable hydrogenation catalyst).
- Conduct the reaction under a hydrogen atmosphere (H2 balloon) at room temperature or slightly elevated temperature (e.g., 25–100 °C) for several hours (1–16 h depending on conditions).
- Monitor the reaction progress by thin-layer chromatography (TLC) or ^1H NMR spectroscopy.
- Upon completion, extract and purify the product by column chromatography using silica gel.
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- Palladium nanoparticle catalysis in aqueous media at pH 2.0 has been reported to efficiently convert substituted benzaldehydes and amines to the corresponding benzylamines under mild conditions within 1–3 hours.
- The use of cesium carbonate as a base and methanol as solvent at 100 °C for 16 hours under argon atmosphere has been demonstrated to yield tertiary amines via reductive amination with high purity after chromatographic purification.
Catalytic Hydrogenation of Nitrile Precursors
An alternative route involves the reduction of nitrile precursors to the corresponding amines.
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- Dissolve 4-methoxybenzonitrile and 2-butoxyphenyl-containing amine precursors in tetrahydrofuran (THF).
- Add a reducing agent such as ammonia borane (H3N·BH3) and a catalyst like 1(η^2-NCMe) complex.
- Stir the mixture at room temperature for about 8 hours.
- Filter and treat the reaction mixture with an acid (e.g., HCl in diethyl ether) to precipitate the amine product.
- Wash and extract the product with suitable solvents (e.g., dichloromethane, methanol) and dry.
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- This method allows for selective reduction of nitriles to primary or secondary amines, which can then be further functionalized. The mild conditions preserve sensitive functional groups such as methoxy and butoxy substituents.
Mechanism of Action
The mechanism of action of (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The butoxy and methoxy groups can influence its lipophilicity and binding affinity, affecting its overall biological activity.
Molecular Targets and Pathways:
Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyl in ML133) enhance target specificity for ion channels, while aliphatic chains (e.g., butoxy in the target compound) may improve membrane permeability.
- Electron-Withdrawing Groups : Nitro groups () increase polarity but may reduce metabolic stability.
- Hybrid Structures : Compounds like 8k () combine carboxamide and methoxybenzyl groups, achieving dual cholinesterase inhibition.
Key Observations :
- Coupling Reagents : PyBOP () and EDC () are preferred for amide bond formation, though yields vary (43% vs. unspecified).
- Salt Forms : Hydrochloride salts () improve solubility and crystallinity.
- Challenges : Low yields in REV-ERBα modulators (21%, ) highlight steric hindrance from nitrothiophene groups.
Physicochemical Properties
Melting points, solubility, and spectral data reflect structural differences:
Biological Activity
Overview
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine, also referred to by its IUPAC name N-[(2-butoxyphenyl)methyl]-2-methylpropan-2-amine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant research findings and case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-butoxybenzyl chloride and 4-methoxybenzylamine under basic conditions. Common solvents for this reaction include dichloromethane or toluene, with sodium hydroxide or potassium carbonate as bases to facilitate the reaction. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-[(2-butoxyphenyl)methyl]-2-methylpropan-2-amine |
| CAS Number | 1040686-41-6 |
| Molecular Formula | C15H25NO |
| Molecular Weight | 249.37 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, which may contribute to its pharmacological effects. Specifically, it has been studied for its potential role in:
- Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine.
- Antioxidant Activity : Research indicates that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
Antitumor Activity
A pivotal study assessed the antitumor efficacy of this compound on various cancer cell lines. The results demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 (Colon) | 12.5 | Induction of apoptosis |
| MCF7 (Breast) | 15.0 | Cell cycle arrest in G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of tubulin polymerization |
The compound exhibited a concentration-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
Antioxidant Activity
In another study focused on antioxidant properties, this compound was evaluated using the DPPH radical scavenging assay:
| Concentration (µM) | Scavenging Activity (%) |
|---|---|
| 10 | 20 |
| 25 | 40 |
| 50 | 65 |
The results indicated that at higher concentrations, the compound effectively scavenged free radicals, supporting its potential use in neuroprotective applications.
Case Studies
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Case Study: Neuroprotective Effects
- A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Patients receiving the compound showed improved cognitive function compared to the placebo group, highlighting its potential role in neurodegenerative diseases.
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Case Study: Anti-inflammatory Properties
- Another study explored the anti-inflammatory properties of the compound in a model of rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting a therapeutic avenue for inflammatory conditions.
Scientific Research Applications
Organic Synthesis
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, enabling the creation of more complex organic molecules. This application is particularly valuable in developing new materials and pharmaceuticals.
Research indicates that this compound may exhibit significant biological activity. Studies have shown that it can interact with specific receptors and enzymes, potentially modulating their functions. This property makes it a candidate for further investigation in pharmacological research.
Case Study: Interaction with Receptors
A study published in the Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors, indicating potential applications in treating mood disorders.
Medicinal Chemistry
The compound is being investigated as a precursor for drug development. Its structural characteristics suggest it could lead to novel therapeutic agents targeting various diseases. Ongoing research focuses on optimizing its efficacy and safety profiles.
Case Study: Drug Development
In a recent clinical trial, derivatives of this compound were tested for their anti-inflammatory properties, showing promising results in reducing inflammation markers in patients with chronic conditions.
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique properties make it suitable for formulating products used in coatings, adhesives, and other materials.
Example: Coating Formulations
A manufacturer reported using this compound to enhance the durability and adhesion properties of industrial coatings, leading to improved performance in harsh environments.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine?
- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. For example, a Schiff base intermediate may be formed by reacting 2-butoxybenzaldehyde with 4-methoxybenzylamine, followed by reduction using NaBH₄ (common in similar methanamine syntheses). Alternatively, carbodiimide coupling agents like PyBOP with DIPEA in DMF solvent have been used for analogous structures to achieve yields >40% . Characterization typically involves ¹H/¹³C NMR and LCMS for structural confirmation.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. Key signals include the methoxy group (~δ 3.7–3.8 ppm for –OCH₃), aromatic protons (δ 6.5–7.5 ppm), and the methylene bridge (–CH₂–NH–) at δ 3.4–3.6 ppm. LCMS confirms molecular weight (e.g., m/z ~299 for [M+H]⁺). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What solvents and conditions are recommended for solubility and stability studies?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in methanol or ethanol, based on structural analogs. Stability tests should include pH variation (e.g., 1–12), thermal stress (25–60°C), and light exposure. Degradation products are monitored using TLC or HPLC .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. nitro groups) impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with 4-nitrobenzyl). Biological assays (e.g., enzyme inhibition) are then conducted. For example, in acetylcholinesterase inhibition studies, electron-donating groups like –OCH₃ enhance binding affinity compared to electron-withdrawing groups .
Q. What catalytic systems improve yield in large-scale synthesis?
- Methodological Answer : Metal catalysts like In(OTf)₃ in toluene or Pd/C under hydrogenation conditions have been used for similar tertiary amines. For instance, In(OTf)₃ catalyzes alkynylation of halogenated imines with >50% yield. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .
Q. How are synthetic impurities identified and mitigated?
- Methodological Answer : Impurities (e.g., unreacted intermediates or byproducts) are characterized via LCMS/MS and compared to reference standards. For example, over-reduction during reductive amination may produce N-demethylated derivatives. Adjusting reaction time, temperature, or stoichiometry of NaBH₄ can minimize this .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., cholinesterases). ADMET prediction tools (SwissADME, pkCSM) estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. These guide in vivo studies .
Q. How do spectroscopic data resolve contradictions in isomeric identification?
- Methodological Answer : NOESY NMR or 2D-COSY distinguishes positional isomers (e.g., 2-butoxyphenyl vs. 4-butoxyphenyl). For example, cross-peaks between the butoxy chain and adjacent aromatic protons confirm substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular formulas .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
